
3-Phenyl-3-(trifluoromethyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-3-(trifluoromethyl)morpholine, also known as TFMPP, is a synthetic compound that belongs to the class of piperazines. TFMPP is a popular research chemical that is used in various scientific studies due to its unique properties. It was first synthesized in the 1970s and has since been used in several scientific studies, particularly in the field of pharmacology.
Wirkmechanismus
3-Phenyl-3-(trifluoromethyl)morpholine acts as a partial agonist at the 5-HT1A serotonin receptor. It also acts as an agonist at the 5-HT2A and 5-HT2C serotonin receptors. This mechanism of action is similar to that of other serotonin receptor agonists, such as LSD and psilocybin.
Biochemical and Physiological Effects
This compound has been shown to produce a range of biochemical and physiological effects. These effects include changes in heart rate, blood pressure, body temperature, and respiration rate. This compound has also been shown to produce changes in mood, perception, and cognition.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Phenyl-3-(trifluoromethyl)morpholine in lab experiments is its ability to selectively activate specific serotonin receptors. This allows researchers to study the effects of serotonin receptor activation on various physiological and biochemical processes. However, one limitation of using this compound in lab experiments is its potential for producing unwanted side effects, such as changes in heart rate and blood pressure.
Zukünftige Richtungen
There are several future directions for research involving 3-Phenyl-3-(trifluoromethyl)morpholine. One area of interest is the potential use of this compound in treating various psychiatric disorders, such as anxiety and depression. Another area of interest is the development of new drugs that target specific serotonin receptors, such as the 5-HT1A receptor. Additionally, further research is needed to better understand the long-term effects of this compound on the central nervous system.
Synthesemethoden
3-Phenyl-3-(trifluoromethyl)morpholine is synthesized using a two-step process. The first step involves the reaction of phenylmagnesium bromide with trifluoroacetaldehyde to form 3-phenyl-3-(trifluoromethyl)propanal. The second step involves the reaction of the propanal with morpholine to form this compound.
Wissenschaftliche Forschungsanwendungen
3-Phenyl-3-(trifluoromethyl)morpholine has been used in several scientific studies due to its unique pharmacological properties. It has been studied for its effects on the central nervous system, particularly its ability to act as a serotonin receptor agonist. This compound has also been studied for its potential use in treating various psychiatric disorders, including anxiety and depression.
Eigenschaften
IUPAC Name |
(3S)-3-phenyl-3-(trifluoromethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)10(8-16-7-6-15-10)9-4-2-1-3-5-9/h1-5,15H,6-8H2/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBVPIVVXPSBEY-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)(C2=CC=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@](N1)(C2=CC=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[(4-bromobenzene)sulfonamido]acetate](/img/structure/B2457255.png)
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/no-structure.png)
![5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2457260.png)
![4-ethoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B2457261.png)
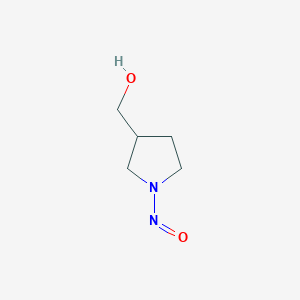
![7-azepan-1-yl-3-[(3-chlorophenyl)sulfonyl]-6-fluoro-1-methylquinolin-4(1H)-one](/img/structure/B2457265.png)
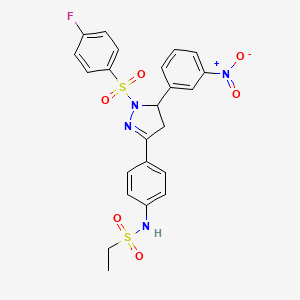
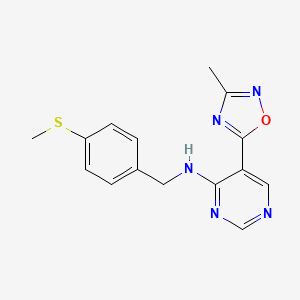
![6-methyl-5-(4-methyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)imidazo[2,1-b]thiazole](/img/structure/B2457271.png)
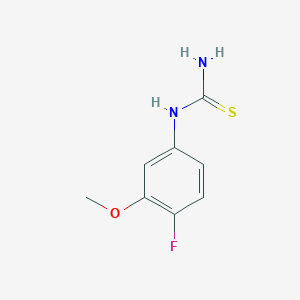

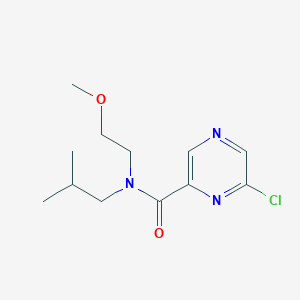
![7-Ethyl-1-(2-methoxyethyl)-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2457276.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2457277.png)